Hexaminolevulinate

Descripción general

Descripción

El hexaminolevulinato es un compuesto que se utiliza principalmente como agente de imagenología óptica. Se comercializa bajo nombres comerciales como Cysview y Hexvix. Este compuesto se utiliza en la cistoscopia con luz azul para detectar el cáncer de vejiga no invasivo del músculo, en particular los tumores papilares y el carcinoma in situ. El hexaminolevulinato es un análogo estructural del ácido 5-aminolevulínico, un precursor del anillo de porfirina del hemo. Cuando se expone a la luz azul, fluoresce de color rojo, lo que ayuda a visualizar los tejidos cancerosos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El hexaminolevulinato se sintetiza mediante esterificación del ácido 5-aminolevulínico con hexanol. La reacción suele implicar el uso de un agente deshidratante como la diciclohexilcarbodiimida (DCC) y un catalizador como la 4-dimetilaminopiridina (DMAP) para facilitar el proceso de esterificación. La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis del producto éster.

Métodos de producción industrial: En entornos industriales, el hexaminolevulinato se produce disolviendo 85 mg de polvo de hexaminolevulinato en un vial de vidrio estéril e incoloro que contiene 50 ml de un disolvente transparente e incoloro. La solución se reconstituye y se mezcla suavemente para garantizar una disolución completa. La solución reconstituida es transparente a ligeramente opalescente e incolora a amarillo pálido .

Análisis De Reacciones Químicas

Tipos de reacciones: El hexaminolevulinato experimenta varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar protoporfirina IX, un intermedio fotoactivo.

Reducción: Las reacciones de reducción son menos comunes, pero pueden ocurrir bajo condiciones específicas.

Sustitución: El grupo amino en el hexaminolevulinato puede participar en reacciones de sustitución con electrófilos adecuados.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el oxígeno molecular.

Sustitución: Los electrófilos como los haluros de alquilo pueden reaccionar con el grupo amino en condiciones básicas.

Productos principales:

Protoporfirina IX: Formada durante la oxidación del hexaminolevulinato.

Derivados sustituidos: Formados durante las reacciones de sustitución que implican al grupo amino

Aplicaciones Científicas De Investigación

El hexaminolevulinato tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como precursor en la síntesis de compuestos fotoactivos.

Biología: Se emplea en estudios que implican la absorción y el metabolismo celular de los derivados de porfirina.

Medicina: Se utiliza en el diagnóstico y la terapia fotodinámicos, en particular para la detección del cáncer de vejiga.

Industria: Se aplica en el desarrollo de agentes de imagenología diagnóstica y marcadores fluorescentes

Mecanismo De Acción

El hexaminolevulinato es un éster del precursor del hemo, el ácido 5-aminolevulínico. Tras la administración intravesical, penetra en la mucosa de la vejiga y es internalizado por las células mucosas. Dentro de las células, el hexaminolevulinato se convierte en el intermedio fotoactivo protoporfirina IX. Cuando se expone a la luz azul (360-450 nm), la protoporfirina IX fluoresce de color rojo, lo que permite la visualización de los tejidos cancerosos. Esta acumulación preferencial y fluorescencia en las células cancerosas se debe a alteraciones en su síntesis de hemo y su metabolismo oncogénico .

Compuestos similares:

Ácido 5-aminolevulínico: Un precursor del anillo de porfirina del hemo, similar al hexaminolevulinato.

Protoporfirina IX: Un intermedio fotoactivo formado a partir del hexaminolevulinato.

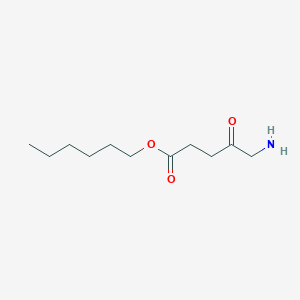

Hexil 5-amino-4-oxopentanoato: Otro derivado éster del ácido 5-aminolevulínico.

Unicidad: El hexaminolevulinato es único debido a su alta tasa de internalización y conversión en protoporfirina IX por las células tumorales. Esta propiedad lo hace particularmente eficaz para su uso en el diagnóstico y la terapia fotodinámicos, proporcionando una clara distinción entre los tejidos cancerosos y los normales bajo la luz azul .

Comparación Con Compuestos Similares

5-Aminolevulinic Acid: A precursor to the porphyrin ring of heme, similar to hexaminolevulinate.

Protoporphyrin IX: A photoactive intermediate formed from this compound.

Hexyl 5-Amino-4-Oxopentanoate: Another ester derivative of 5-aminolevulinic acid.

Uniqueness: this compound is unique due to its high rate of internalization and conversion into protoporphyrin IX by tumor cells. This property makes it particularly effective for use in photodynamic diagnosis and therapy, providing a clear distinction between cancerous and normal tissues under blue light .

Propiedades

IUPAC Name |

hexyl 5-amino-4-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-2-3-4-5-8-15-11(14)7-6-10(13)9-12/h2-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYQOILLJDKPETL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)CCC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40161487 | |

| Record name | Hexyl 5-aminolevulinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40161487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Hexaminolevulinate is an ester of the heme precursor, aminolevulinic acid. After bladder instillation, hexaminolevulinate enters the bladder mucosa and is proposed to enter the intracellular space of mucosal cells where it is used as a precursor in the formation of the photoactive intermediate protoporphyrin IX (PpIX) and other photoactive porphyrins (PAPs). PpIX and PAPs are reported to accumulate preferentially in neoplastic cells as compared to normal urothelium, partly due to altered enzymatic activity in the neoplastic cells. After excitation with light at wavelengths between 360 and 450 nm, PpIX and other PAPs return to a lower energy level by fluorescing, which can be detected and used for cystoscopic detection of lesions. The fluorescence from tumor tissue appears bright red and demarcated, whereas the background normal tissue appears dark blue. Similar processes may occur in inflamed cells. | |

| Record name | Hexaminolevulinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06261 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

140898-97-1 | |

| Record name | Hexyl 5-aminolevulinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140898-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexaminolevulinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140898971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexaminolevulinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06261 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexyl 5-aminolevulinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40161487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXAMINOLEVULINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7H20TKI67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

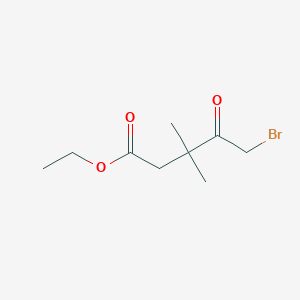

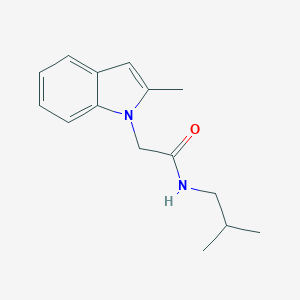

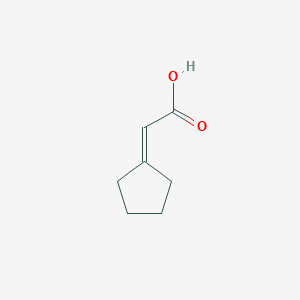

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B171210.png)

![((1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol](/img/structure/B171236.png)

![Ethyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B171253.png)

![barium(2+);4-[(2-carboxyphenyl)diazenyl]-3-oxidonaphthalene-2,7-disulfonate](/img/structure/B171261.png)